1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound .
Chemical Reactions Analysis
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Scientific Research Applications
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, the compound can be used to study the effects of brominated and fluorinated organic molecules on biological systems.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the difluoromethyl group can participate in halogen bonding and hydrogen bonding interactions, respectively, with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-3-(4-(difluoromethyl)-3-methoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one: This compound has an iodine atom instead of a methoxy group, which can lead to different reactivity and biological activity.
1-Bromo-3-(2-bromo-4-(difluoromethyl)phenyl)propan-2-one:
1-Bromo-3-chloropropane: This simpler compound lacks the aromatic ring and the difluoromethyl group, making it less versatile in terms of chemical reactivity and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H11BrF2O2 |
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Molecular Weight |
293.10 g/mol |
IUPAC Name |
1-bromo-3-[4-(difluoromethyl)-3-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-16-10-5-7(4-8(15)6-12)2-3-9(10)11(13)14/h2-3,5,11H,4,6H2,1H3 |
InChI Key |
RHBLIMFEWULTKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)CBr)C(F)F |
Origin of Product |
United States |
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